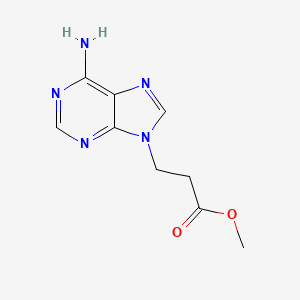

Methyl 3-(6-amino-9h-purin-9-yl)propanoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11N5O2 |

|---|---|

Molecular Weight |

221.22 g/mol |

IUPAC Name |

methyl 3-(6-aminopurin-9-yl)propanoate |

InChI |

InChI=1S/C9H11N5O2/c1-16-6(15)2-3-14-5-13-7-8(10)11-4-12-9(7)14/h4-5H,2-3H2,1H3,(H2,10,11,12) |

InChI Key |

WEKDUZGYGCHJTQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCN1C=NC2=C(N=CN=C21)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

Historical Approaches to 9-Substituted Purine (B94841) Synthesis

The synthesis of 9-substituted purines has historically been a focal point of organic chemistry due to the prevalence of this structural motif in biologically crucial molecules like nucleosides. Early methods for the synthesis of purines, known as de novo synthesis, involved the construction of the purine ring system from acyclic precursors. microbenotes.comlibretexts.org This foundational work laid the groundwork for later methods that focused on the direct modification of the pre-formed purine ring.

A significant advancement in this area was the development of methods for the direct alkylation of purines. One of the earliest and most straightforward approaches involves the reaction of a purine with an alkyl halide in the presence of a base. acs.orgsemanticscholar.org However, a major challenge with this method is the lack of regioselectivity, as alkylation can occur at multiple nitrogen atoms (N1, N3, N7, and N9) within the purine ring, leading to a mixture of isomers. researchgate.netresearchgate.net The distribution of these isomers is highly dependent on the reaction conditions, including the solvent, base, and the nature of the alkylating agent. researchgate.netresearchgate.net

Another classical approach is the Mitsunobu reaction, which often provides better selectivity for the N9 position compared to direct alkylation. mdpi.com This reaction involves the use of triphenylphosphine (B44618) and a dialkyl azodicarboxylate to activate an alcohol for nucleophilic attack by the purine. While often more selective, the purification of the desired product can be complicated by the presence of reaction byproducts like phosphine (B1218219) oxides. mdpi.com

Later developments in synthetic methodology have introduced more sophisticated techniques, such as palladium-catalyzed cross-coupling reactions, which have been instrumental in creating a diverse range of substituted purines. nih.govresearchgate.net These methods, however, are generally more applicable to the introduction of aryl or vinyl groups rather than simple alkyl chains.

Targeted Synthesis of Methyl 3-(6-amino-9H-purin-9-yl)propanoate

The synthesis of this compound, which has a CAS number of 70259-15-3, involves the specific introduction of a methyl propanoate group at the N9 position of adenine (B156593). chemscene.com This requires a regioselective approach to ensure the desired isomer is the major product.

N9-Alkylation Strategies of Adenine

The direct alkylation of adenine is a common strategy for introducing substituents at the N9 position. researchgate.net This reaction is typically carried out by first deprotonating adenine with a base to form the adeninate anion, which then acts as a nucleophile. researchgate.netresearchgate.net The choice of solvent is crucial in directing the regioselectivity of the alkylation. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are known to favor the formation of the N9-alkylated product. researchgate.netresearchgate.net

In the context of synthesizing this compound, adenine can be reacted with a suitable alkylating agent, such as methyl 3-bromopropanoate, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF. researchgate.net The reaction proceeds via an SN2 mechanism where the adeninate anion attacks the electrophilic carbon of the alkyl halide. researchgate.net

Table 1: Common Bases and Solvents for N9-Alkylation of Adenine

| Base | Solvent | General Observations |

|---|---|---|

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | Strong base, often leads to good yields of the N9-isomer. researchgate.net |

| Potassium Carbonate (K2CO3) | Dimethylformamide (DMF) | Milder base, can also be effective and may be easier to handle. |

| Sodium Ethoxide | Ethanol | Can be used, but may lead to mixtures of isomers. |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Dimethyl Sulfoxide (DMSO) | Organic base, useful for achieving homogeneous reaction conditions. researchgate.net |

Esterification and Linker Incorporation Techniques

The methyl propanoate moiety in the target molecule can be introduced in a single step using an alkylating agent that already contains the ester group, such as methyl 3-bromopropanoate. Alternatively, a two-step approach could be employed. This would involve first alkylating adenine with a linker containing a carboxylic acid, for example, 3-bromopropanoic acid, to produce 3-(6-amino-9H-purin-9-yl)propanoic acid. nih.gov This intermediate could then be subjected to an esterification reaction.

Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic method for this transformation. youtube.com Other modern esterification methods utilize coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to facilitate the reaction between the carboxylic acid and alcohol under milder conditions. organic-chemistry.org

The incorporation of linkers of varying lengths and compositions between the purine and the terminal functional group is a common strategy in drug design to modulate properties like solubility, and binding affinity. nih.govnih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield of the desired N9-isomer and minimizing the formation of unwanted side products. Key parameters that can be adjusted include the choice of base, solvent, reaction temperature, and reaction time. researchgate.net

For the N9-alkylation of adenine, real-time monitoring of the reaction using techniques like 1H NMR spectroscopy can provide valuable insights into the reaction kinetics and help in determining the optimal conditions. researchgate.net Studies have shown that the formation of the N9-adduct is often kinetically favored, though the thermodynamic stability of the different isomers can also play a role. researchgate.net

The purification of the final product is typically achieved through column chromatography on silica (B1680970) gel. The choice of eluent is important to effectively separate the desired product from any unreacted starting materials, isomeric byproducts, and other impurities. mdpi.com

Table 2: Factors Influencing N9-Alkylation of Adenine

| Parameter | Effect on Reaction |

|---|---|

| Solvent Polarity | Polar aprotic solvents (e.g., DMF, DMSO) generally favor N9-alkylation. researchgate.netresearchgate.net |

| Base Strength | A sufficiently strong base is needed to deprotonate adenine effectively. |

| Temperature | Higher temperatures can increase the reaction rate but may also lead to more side products. |

| Reaction Time | Monitoring the reaction progress is crucial to stop it at the optimal point. |

| Nature of Alkylating Agent | The reactivity of the alkyl halide will influence the reaction conditions required. |

Preparation of Structural Analogs and Derivatives of this compound

The synthesis of structural analogs and derivatives allows for a systematic exploration of how different parts of the molecule contribute to its properties.

Modifications at the Purine Moiety

The purine ring itself offers several positions for modification. The C2, C6, and C8 positions are common targets for introducing a wide range of functional groups.

Modifications at the C6 position: The 6-amino group of adenine can be replaced with other substituents. For example, starting from 6-chloropurine, a variety of nucleophiles can be introduced at the C6 position. acs.orgacs.org

Modifications at the C2 position: Introduction of substituents at the C2 position can also be achieved, often starting from appropriately substituted pyrimidine (B1678525) precursors. nih.gov

Modifications at the C8 position: The C8 position can be functionalized through various methods, including direct C-H activation and cross-coupling reactions, allowing for the introduction of aryl, alkenyl, or alkyl groups. nih.govrsc.org

These modifications can significantly alter the electronic properties and steric profile of the purine ring, which in turn can influence its biological activity. nih.gov

Alterations of the Propanoate Side Chain

The propanoate side chain of this compound offers a versatile handle for a variety of chemical modifications. These alterations are primarily aimed at modulating the compound's physicochemical properties, such as solubility and lipophilicity, which in turn can influence its biological activity and pharmacokinetic profile. The primary point of modification is the methyl ester group, which can be readily transformed into other functional groups.

One of the most fundamental modifications is the hydrolysis of the methyl ester to yield the corresponding carboxylic acid, 3-(6-amino-9H-purin-9-yl)propanoic acid. This transformation is typically achieved under basic conditions, for example, by treatment with an alkali hydroxide (B78521) in an aqueous or alcoholic medium. The resulting carboxylic acid serves as a crucial precursor for the synthesis of a wide array of derivatives.

The carboxylic acid can undergo esterification with various alcohols to produce a range of alkyl, aryl, or functionalized esters. For instance, a series of alkyl esters of (RS)-3-adenin-9-yl-2-hydroxypropanoic acid have been synthesized, demonstrating the feasibility of introducing diverse ester functionalities. nih.gov These reactions are often facilitated by standard acid or base catalysis or by using coupling agents.

Furthermore, the carboxylic acid can be converted into amides through coupling reactions with primary or secondary amines. This is a common strategy to introduce new structural motifs and to explore the structure-activity relationships of these compounds. For example, the synthesis of a 1-(dimethylamino)-2-propyl ester derivative from the corresponding propanoic acid has been reported, highlighting the utility of amide bond formation in diversifying the lead compound.

Beyond simple ester and amide formation, the propanoate side chain can be further elaborated. For instance, the carboxylic acid can be reduced to the corresponding alcohol, which can then be subjected to a host of other functional group transformations. The following interactive table summarizes some of the key alterations of the propanoate side chain.

Interactive Data Table: Modifications of the Propanoate Side Chain

| Starting Material | Reagents and Conditions | Product | Modification Type |

| This compound | 1. NaOH, H₂O/MeOH, rt | 3-(6-amino-9H-purin-9-yl)propanoic acid | Hydrolysis |

| 3-(6-amino-9H-purin-9-yl)propanoic acid | R-OH, H⁺ or DCC/DMAP | Alkyl/Aryl 3-(6-amino-9H-purin-9-yl)propanoate | Esterification |

| 3-(6-amino-9H-purin-9-yl)propanoic acid | R₁R₂NH, EDC/HOBt or other coupling agents | N-substituted 3-(6-amino-9H-purin-9-yl)propanamide | Amidation |

| 3-(6-amino-9H-purin-9-yl)propanoic acid | 1. SOCl₂ 2. NaBH₄ | 3-(6-amino-9H-purin-9-yl)propan-1-ol | Reduction |

Stereochemical Considerations in Synthesis

The parent compound, this compound, is achiral as it does not possess any stereogenic centers. However, stereochemistry becomes a critical aspect when modifications are introduced to the propanoate side chain, particularly at the α- or β-positions to the carbonyl group. The introduction of a substituent at these positions creates a chiral center, leading to the formation of enantiomers which may exhibit different biological activities and metabolic profiles.

The synthesis of chiral analogs of 3-(adenin-9-yl)propanoic acid often requires stereoselective synthetic methods to obtain enantiomerically pure or enriched compounds. Several strategies can be employed to achieve this, including:

Asymmetric Synthesis: This approach involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in the reaction that forms the chiral center. For instance, the asymmetric Michael addition of adenine to a prochiral α,β-unsaturated ester, catalyzed by a chiral catalyst, could potentially yield an enantiomerically enriched product.

Chiral Pool Synthesis: This method utilizes readily available chiral starting materials. For example, a chiral precursor containing the desired stereocenter could be elaborated to attach the adenine moiety and the rest of the propanoate chain.

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. This is a powerful technique for obtaining optically pure compounds.

Chiral Chromatography: Racemic mixtures can also be separated into their constituent enantiomers using chiral stationary phases in high-performance liquid chromatography (HPLC).

A notable example that underscores the importance of stereochemistry is the synthesis of (S)-3-(adenin-9-yl)-2-(phosphonomethoxy)propanoic acid, a chiral analog. nih.gov The synthesis of such molecules necessitates strict control over the stereochemistry to ensure the desired biological activity. The differential biological effects of enantiomers are a well-established phenomenon in pharmacology, making stereocontrolled synthesis a vital aspect of drug discovery and development in this class of compounds.

The following interactive table provides an overview of stereochemical considerations and the methods used to address them.

Interactive Data Table: Stereochemical Considerations and Synthetic Approaches

| Chiral Analog | Synthetic Strategy | Key Aspect |

| (S)-3-(adenin-9-yl)-2-hydroxypropanoic acid | Asymmetric synthesis or resolution of racemate | Introduction of a hydroxyl group at the α-position creates a stereocenter. |

| β-substituted 3-(adenin-9-yl)propanoic acid derivatives | Stereoselective conjugate addition | Formation of a new stereocenter at the β-position of the propanoate chain. |

| (S)-3-(adenin-9-yl)-2-(phosphonomethoxy)propanoic acid | Multi-step synthesis from chiral precursors | Control of stereochemistry at the α-position is crucial for biological activity. nih.gov |

Molecular Interactions and Mechanistic Elucidation

Investigations into Cellular and Subcellular Localization

Currently, there is a lack of published studies detailing the uptake, distribution, and localization of Methyl 3-(6-amino-9H-purin-9-yl)propanoate within cells or its accumulation in specific subcellular compartments.

Ligand-Target Binding Studies

No data from in vitro receptor binding affinity assays for this compound are available in the public domain.

Information regarding the inhibitory effects of this compound on specific enzymes, including kinetic parameters and the mechanism of inhibition, is not documented in available scientific literature.

There are no available studies that have investigated the potential for this compound to bind to or interact with DNA or RNA.

Elucidation of Molecular Mechanisms of Action (in vitro cellular models)

Specific details on how this compound may influence purine (B94841) metabolism pathways in in vitro cellular models have not been reported.

Modulation of Signal Transduction Cascades

As a derivative of adenine (B156593), this compound is anticipated to interact with signaling pathways that are typically modulated by purinergic compounds. The N9-substitution is a key determinant of its potential targets.

Adenosine (B11128) Receptor Signaling: Adenine and its derivatives are well-known ligands for adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors involved in numerous physiological processes. The nature of the substituent at the N9 position is crucial for receptor affinity and whether the compound acts as an agonist or antagonist. For instance, 9-ethyladenine (B1664709) has been used as a scaffold for developing adenosine receptor antagonists. Modifications at the 2- and 8-positions of the adenine ring, in conjunction with the N9-substituent, can confer high affinity and selectivity for specific receptor subtypes. It is plausible that this compound could modulate adenosine-mediated signaling cascades, such as the adenylyl cyclase pathway, which would, in turn, affect intracellular cyclic AMP (cAMP) levels.

Cytokinin Signaling in Plants: In the context of plant biology, N6-substituted adenine derivatives are classified as cytokinins, a class of plant growth hormones. While the primary determinant of cytokinin activity is the substituent at the N6 position, modifications at the N9 position are known to affect their biological activity, metabolism, and transport. Some N9-substituted cytokinins have shown weak or no activity, while others may act as antagonists or are converted to active forms. Given its structure, this compound could potentially interact with cytokinin receptors, such as AHK4 in Arabidopsis, thereby influencing downstream signaling pathways that regulate cell division and differentiation in plants.

Effects on Cellular Proliferation and Viability in Defined Cell Lines

Direct studies on the effects of this compound on the proliferation and viability of specific cell lines are not extensively documented. However, the biological activities of related adenine derivatives provide a basis for predicting its potential effects.

Adenine derivatives have been investigated for their anticancer properties. For example, (E)-6-amino-9-(styrylsulfonyl)-9H-purine has been shown to induce apoptosis in human leukemia cells (K562). mdpi.com Another study on 9-(trans-4-hydroxy-2-buten-1-yl)adenine, an open-chain analog of the antiviral agent neplanocin A, demonstrated 50% inhibition of the growth of murine leukemia L1210 cells at a concentration of 1 mM.

The propanoate moiety of the molecule also warrants consideration. Propionate, a short-chain fatty acid, has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, including colon and lung cancer. It is thought to exert its effects, in part, through the inhibition of histone deacetylases (HDACs), leading to changes in gene expression that promote cell cycle arrest and apoptosis.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

The structure-activity relationship (SAR) of 9-substituted adenine derivatives has been explored in various contexts, providing insights into the structural requirements for different biological activities.

Identification of Key Pharmacophores

The essential pharmacophoric features of 9-substituted adenine derivatives like this compound can be dissected as follows:

The Adenine Core: The purine ring system, specifically the 6-aminopurine (adenine) scaffold, is the primary pharmacophore. It is responsible for forming key hydrogen bonds and aromatic interactions with target proteins. The 6-amino group is often a critical hydrogen bond donor.

The N9-Substituent: The substituent at the N9 position is a major determinant of biological activity and selectivity. Its size, shape, flexibility, and chemical nature (e.g., hydrophobicity, presence of hydrogen bond donors/acceptors) dictate how the molecule fits into the binding pocket of a target protein. In the case of this compound, the methyl propanoate group provides a combination of a flexible alkyl chain and a polar ester group.

Substituents at Other Positions: While the parent compound is unsubstituted at other positions, SAR studies of related analogs show that substitutions at the C2 and C8 positions of the purine ring can dramatically alter the biological activity profile, including selectivity for different adenosine receptor subtypes.

Impact of Substituent Variations on Biological Potency

Variations in the substituents on the adenine core, particularly at the N9 position, have a profound impact on biological potency.

Variation of the N9-Alkyl Chain: Studies on cytokinin activity have shown that the length and nature of the N9-alkyl chain influence biological activity. For example, 9-substituted ethyl derivatives of naturally occurring cytokinins were found to be less active than the parent compounds in a soybean callus bioassay. The polarity of the functional groups on the substituent also plays a role, with steric effects often being a significant factor.

Variation of Substituents on the Purine Ring: In the context of adenosine receptor antagonists, introducing substituents at the C8 position of 9-ethyladenine has been shown to significantly affect receptor affinity and selectivity. For instance, an 8-bromo substituent increased affinity for all adenosine receptor subtypes compared to the unsubstituted 9-ethyladenine. The introduction of a phenylethynyl group at the C8 position of 9-ethyladenine resulted in a compound with high affinity for the A3 adenosine receptor.

The table below presents data on the biological activity of some 9-substituted adenine analogs, illustrating the impact of substituent variations.

| Compound Name | N9-Substituent | Other Substituents | Cell Line/Target | Activity |

| 9-(trans-4-hydroxy-2-buten-1-yl)adenine | -CH2-CH=CH-CH2OH | None | Murine Leukemia L1210 | 50% growth inhibition at 1 mM |

| (E)-6-amino-9-(styrylsulfonyl)-9H-purine | -(SO2)-CH=CH-Ph | None | Human Leukemia K562 | Induces apoptosis |

| 9-ethyl-8-phenyl-9H-adenine | -CH2CH3 | C8-Phenyl | Human A1 Adenosine Receptor | High-affinity antagonist |

| 9-ethyl-8-phenylethynyl-9H-adenine | -CH2CH3 | C8-Phenylethynyl | Human A3 Adenosine Receptor | High-affinity antagonist |

These examples underscore the importance of the substitution pattern on the 9-substituted adenine scaffold for determining the specific biological activity and potency. For this compound, the methyl propanoate substituent at the N9 position likely confers a unique set of properties that would need to be experimentally determined to fully understand its biological potential.

Computational and Biophysical Characterization of Molecular Recognition

In Silico Modeling of Methyl 3-(6-amino-9H-purin-9-yl)propanoate

In silico modeling is a critical component in modern drug discovery and molecular biology, allowing researchers to predict the behavior of molecules and their interactions with biological targets. For a compound like this compound, these methods could provide significant insights into its potential as a therapeutic agent.

Molecular Docking Simulations with Established Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

A thorough search of scientific databases did not yield any specific studies performing molecular docking simulations with this compound. In a hypothetical study, researchers would select biological targets relevant to the purine (B94841) structure, such as kinases or other ATP-binding proteins. The docking process would involve preparing the 3D structure of the compound and the target protein, followed by running algorithms to predict the most stable binding conformations. The results would typically be presented in a data table format.

Hypothetical Molecular Docking Data Table

| Biological Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the atomic and molecular motion, providing insights into the flexibility of the complex and the persistence of key interactions.

No published molecular dynamics simulations were found for this compound. Such a study would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the forces between atoms over a specific time period (nanoseconds to microseconds). Analysis of the trajectory could reveal the stability of the binding pose.

Hypothetical Molecular Dynamics Simulation Data Table

| System | Simulation Time (ns) | RMSD of Ligand (Å) | Key Hydrogen Bonds Maintained (%) |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are used to investigate the electronic properties of a molecule, such as its charge distribution, molecular orbitals (HOMO/LUMO), and electrostatic potential. These properties are fundamental to understanding a molecule's reactivity and its ability to interact with biological targets.

Specific quantum chemical calculations for this compound have not been reported in the available literature. These calculations, often performed using Density Functional Theory (DFT), would provide a deeper understanding of the molecule's intrinsic properties that govern its interactions.

Hypothetical Quantum Chemical Calculation Data Table

| Property | Calculated Value |

|---|---|

| HOMO Energy (eV) | Data Not Available |

| LUMO Energy (eV) | Data Not Available |

Conformational Analysis and Energetics

Conformational analysis aims to identify the stable three-dimensional structures (conformers) of a molecule and their relative energies. For a flexible molecule like this compound, understanding its preferred conformations is crucial as this can influence its ability to bind to a target.

There are no dedicated studies on the conformational analysis and energetics of this compound. Such an analysis would typically involve computational methods to rotate the molecule's single bonds and calculate the energy of each resulting conformation, leading to a potential energy surface that identifies low-energy, stable conformers.

Predictive Modeling for Novel Analogs and Target Interactions

Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) models, uses existing data to predict the biological activity of new or untested compounds. Starting with a scaffold like this compound, researchers could design novel analogs and use these models to predict their potential interactions with various biological targets.

As there is no foundational biological activity or interaction data for this compound, no predictive modeling studies for the design of novel analogs based on this specific compound have been published.

Preclinical Biological Investigations Excluding Clinical Human Data

In Vitro Efficacy Studies in Cellular Systems

No published research was identified that has assessed the effects of Methyl 3-(6-amino-9h-purin-9-yl)propanoate in disease-relevant cell lines, investigated its potential synergistic or antagonistic interactions with other compounds, or explored mechanisms of cellular resistance.

Assessment in Disease-Relevant Cell Lines (e.g., cancer cell lines, viral-infected cells)

Information regarding the evaluation of this compound in cancer cell lines or cells infected with viruses is not available in the public domain.

Synergistic and Antagonistic Effects with Other Research Compounds

There are no documented studies on the synergistic or antagonistic effects of this compound when used in combination with other research compounds.

Resistance Mechanisms in Cellular Models

Data on the development of resistance to this compound in cellular models has not been reported.

In Vivo Efficacy Studies in Preclinical Animal Models

Consistent with the lack of in vitro data, there are no available reports on the use of this compound in preclinical animal models.

Model Selection and Validation for Specific Research Hypotheses

There is no information on the selection or validation of any animal models for studying the in vivo effects of this compound.

Compound Administration Routes in Animal Models (e.g., intraperitoneal, oral gavage)

Details concerning the administration routes of this compound in animal models are not available due to the absence of such studies in the literature.

Assessment of Pharmacodynamic Endpoints in Preclinical Models

No published studies were found that investigated the pharmacodynamic endpoints of this compound in any preclinical models. There is a lack of information regarding its mechanism of action, target engagement, or its effects on physiological or pathological processes in animal studies.

Histopathological and Molecular Biomarker Analysis in Animal Tissues

Similarly, no research has been published that details the histopathological examination of tissues from animals treated with this compound. Furthermore, there are no available data on the analysis of molecular biomarkers in animal tissues following exposure to this compound.

Emerging Research Directions and Future Perspectives

Exploration of Novel Biological Targets for Methyl 3-(6-amino-9H-purin-9-yl)propanoate

The purine (B94841) scaffold is a cornerstone in the development of therapeutic agents due to its integral role in numerous biological processes. For this compound, future research will likely focus on screening it against a variety of biological targets known to be modulated by other N9-substituted purine derivatives.

Kinases: A significant number of kinase inhibitors are purine-based. The structural characteristics of this compound make it a candidate for investigation as an inhibitor of various kinases involved in cell signaling pathways critical to cancer and inflammatory diseases. For instance, a recent study on adenine (B156593) derivatives identified compounds with inhibitory activity against casein kinase CK1δ, an enzyme implicated in cancer and neurodegenerative disorders. unicam.itunits.it

AMP-Activated Protein Kinase (AMPK) Activators: N9-substituted adenine derivatives have been identified as potent activators of AMPK, a key regulator of cellular energy homeostasis. google.comepo.org Activation of AMPK has therapeutic implications for metabolic diseases such as type 2 diabetes and obesity. Investigating the potential of this compound to activate AMPK could open new therapeutic avenues. A patent for new substituted N9-adenine derivatives highlighted a compound, N9-(3-diethylphosphonyl)phenyl-adenine, which demonstrated significant AMPK activation at nanomolar concentrations. google.com

Other Potential Targets: The versatility of the purine structure allows for interaction with a wide range of protein targets. Research into other N9-substituted purines has revealed activities such as inhibition of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), which is involved in osteoarthritis. nih.gov Furthermore, purines are known to influence epigenetic modulation, with cellular purine levels affecting the activity of proteins like BRD4, a key cancer marker. cemm.at These findings suggest that the biological target landscape for this compound is rich and warrants thorough exploration.

Table 1: Examples of Biological Targets for N9-Substituted Purine Analogs

| Compound Class | Biological Target | Potential Therapeutic Area |

|---|---|---|

| N9-substituted adenine derivatives | Casein Kinase CK1δ | Cancer, Neurodegenerative Disorders |

| N9-substituted adenine derivatives | AMP-Activated Protein Kinase (AMPK) | Metabolic Diseases (e.g., Type 2 Diabetes) |

| Adenine-N9-(methoxy)ethyl-β-bisphosphonate | Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) | Osteoarthritis |

| Bis-N9-(methylphenylmethyl)purine derivatives | General Cytotoxicity (Antitumor) | Cancer |

Development of Advanced Delivery Systems for In Vitro or Preclinical Application

The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach the target site in sufficient concentrations. For a compound like this compound, the development of advanced delivery systems could be crucial for its potential preclinical applications.

Polyphosphazene-Based Nanocarriers: These inorganic-organic hybrid polymers offer a versatile platform for drug delivery. mdpi.comnih.govresearchgate.netresearchgate.net They can be functionalized to encapsulate both hydrophobic and hydrophilic drugs and can be designed for controlled release. For a purine analog, encapsulation within a polyphosphazene nanocarrier could enhance its solubility, protect it from premature degradation, and potentially facilitate targeted delivery to specific tissues or cells. Research on these nanocarriers has demonstrated their ability to release anticancer drugs in a sustained manner and exhibit good uptake by cancer cells. mdpi.comnih.govresearchgate.net

Future research could involve the synthesis of polyphosphazene nanocarriers tailored for the encapsulation of this compound. The release kinetics and cellular uptake of these formulations would need to be characterized to assess their potential for in vitro and subsequent in vivo studies.

Integration with Multi-Omics Approaches for Deeper Mechanistic Understanding

To fully elucidate the biological effects of this compound, a systems-level approach is necessary. The integration of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the compound's mechanism of action.

By treating cell lines with this compound and analyzing the resulting changes at different molecular levels, researchers can identify the pathways and biological processes that are perturbed by the compound. For instance, a multi-omics approach could reveal if the compound affects purine metabolism, a critical pathway in cancer cells which are known to utilize both de novo synthesis and salvage pathways for nucleotides. utsw.edu

Such studies can help in identifying not only the primary target of the compound but also off-target effects and potential mechanisms of resistance. This deep mechanistic understanding is invaluable for the further development and optimization of the compound.

Design of Next-Generation Purine Analogs Based on Research Findings

The chemical structure of this compound provides a scaffold that can be systematically modified to improve its biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be pivotal in guiding the design of next-generation analogs.

Based on the findings from biological screening and multi-omics analyses, medicinal chemists can make informed decisions on which parts of the molecule to modify. For example, if the compound shows promising activity as a kinase inhibitor, modifications could be made to the propanoate side chain at the N9 position to enhance interactions with the kinase's binding pocket. Solid-phase synthesis has been employed to create libraries of N9-substituted purine derivatives with α-amino acid motifs, which have shown dose-dependent anticancer activity. nih.govresearchgate.net

Furthermore, substitutions at other positions of the purine ring, such as the C2 and C6 positions, have been shown to significantly impact the antitumor activity of bis-N9-(methylphenylmethyl)purine derivatives. nih.gov The exploration of different substituents at these positions on the this compound scaffold could lead to the discovery of more potent and selective compounds.

Q & A

Q. Q1. What are the established synthetic routes for Methyl 3-(6-amino-9H-purin-9-yl)propanoate, and how can purity be optimized?

Methodological Answer: The compound is synthesized via nucleophilic substitution or esterification reactions. A common approach involves coupling 6-aminopurine with methyl 3-bromopropanoate in a polar aprotic solvent (e.g., DMF or DMSO) under basic conditions (e.g., K₂CO₃). Purity optimization requires:

- Stepwise purification : Column chromatography (silica gel, CHCl₃:MeOH gradient) or recrystallization from acetonitrile.

- Analytical validation : HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to confirm ≥95% purity. Monitor by UV at 260 nm (purine absorbance) .

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Q. Q3. What biological assays are suitable for initial screening of its activity?

Methodological Answer:

- Enzyme inhibition : Test against adenosine deaminase (ADA) or kinases via fluorometric assays (e.g., Z′-LYTE™ kinase assay).

- Cellular uptake : Radiolabeled (³H) or fluorescently tagged analogs in cancer cell lines (e.g., HeLa), analyzed via flow cytometry .

Advanced Research Questions

Q. Q4. How can conflicting enzymatic inhibition data between this compound and its analogs be resolved?

Methodological Answer:

- Structural validation : Perform X-ray crystallography (using SHELX programs ) to compare binding modes.

- Reproducibility checks : Validate assay conditions (pH, ionic strength, cofactors) across labs.

- Molecular Dynamics (MD) : Simulate ligand-enzyme interactions (e.g., GROMACS) to identify steric clashes or solvation effects .

Q. Q5. What strategies improve the compound’s stability in aqueous buffers for in vitro studies?

Methodological Answer:

- pH optimization : Use buffers (e.g., PBS at pH 7.4) to minimize ester hydrolysis.

- Lyophilization : Store as lyophilized powder at -20°C; reconstitute in DMSO (<1% v/v) for assays.

- Stabilizing additives : Include 0.1% BSA or cyclodextrins to reduce aggregation .

Q. Q6. How does the amino group position on the purine ring (6- vs. 2-amino) influence biological activity?

Methodological Answer:

- Comparative SAR studies : Synthesize analogs (e.g., 2-amino variant, CAS 143883-60-7 ) and test against identical targets.

- Data Table :

| Position | IC₅₀ (ADA Inhibition) | LogP | Binding Affinity (ΔG, kcal/mol) |

|---|---|---|---|

| 6-amino | 12.3 ± 1.5 µM | 0.8 | -7.2 |

| 2-amino | 45.6 ± 3.2 µM | 1.2 | -5.9 |

Q. Q7. What computational methods predict its pharmacokinetic properties?

Methodological Answer:

Q. Q8. How to design a controlled study to assess its cytotoxicity versus therapeutic potential?

Methodological Answer:

- Dose-response curves : Test concentrations (1 nM–100 µM) in normal (HEK293) vs. cancer (MCF-7) cells.

- Endpoint assays : MTT for viability, Annexin V/PI for apoptosis, and γH2AX foci for DNA damage.

- Control groups : Include 5-FU (positive control) and vehicle (DMSO) .

Methodological Challenges

Q. Q9. How to address low yields in coupling reactions during analog synthesis?

Methodological Answer:

- Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination.

- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 h) and improve yields by 20–30% .

Q. Q10. What validation steps ensure reproducibility in crystallographic data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.